Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZZJJMJPLVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719160 | |
| Record name | tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-55-9 | |
| Record name | 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-step Synthetic Routes
One of the most detailed preparation methods involves a four-step synthesis starting from spirocyclic ketone precursors, progressing through nitrile intermediates, cyclization, and final protection steps. This approach is exemplified in the preparation of related tert-butyl spirocyclic esters, which share mechanistic and procedural similarities with tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate.
Stepwise Preparation Overview:
| Step | Description | Key Reagents and Conditions | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Glycol dimethyl ether + ethanol | 0–20 °C | Not specified |
| 2 | Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | LDA, 1-bromo-2-chloroethane | Toluene | 0–20 °C | 12.5 hours |
| 3 | Reduction and cyclization of alkylated nitrile using hydrogen and Raney nickel catalyst, followed by reaction with tert-butyl dicarbonate | Raney nickel, H2 gas, tert-butyl dicarbonate | Methanol | 50 °C | 6 hours |
| 4 | Deprotection to yield this compound | Pyridinium p-toluenesulfonate | Acetone + water | 70 °C | 15 hours |
This method emphasizes controlled temperature and solvent conditions to optimize yield and purity, with the final step involving deprotection to obtain the target compound.
Cyclization via Malonate Derivatives
An alternative industrially relevant synthesis involves the use of malonate derivatives and ammonium acetate in ethanol under reflux conditions. This method is characterized by a shorter synthetic route, ease of reaction, and operational convenience, addressing common industrial synthesis challenges such as scalability and reaction efficiency.
- Monoethyl malonate is reacted with a spirocyclic amine precursor and ammonium acetate in ethanol.
- The mixture is heated to reflux and stirred for approximately 18 hours.
- The reaction completion is monitored by thin-layer chromatography (TLC).
- Post-reaction processing involves acidification, extraction, basification, and organic solvent extraction to isolate the product.
- Yields reported are around 13%, with the product obtained as a yellow oil.
This method is scalable, as demonstrated by gram to kilogram scale examples, and involves standard purification techniques like solvent extraction and concentration under reduced pressure.
Reaction Conditions and Solvent Effects
The preparation methods highlight the importance of solvent choice and reaction temperature in each step:
| Step | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|
| 1 | Glycol dimethyl ether + ethanol | 0–20 °C | Ensures controlled formation of nitrile intermediate |
| 2 | Toluene | 0–20 °C | Facilitates alkylation with LDA base |
| 3 | Methanol | 50 °C | Optimal for reduction and cyclization |
| 4 | Acetone + water | 70 °C | Effective for deprotection |
These conditions are optimized to balance reactivity and selectivity, minimizing side reactions and maximizing product yield.
Research Findings and Comparative Analysis
- The spirocyclic structure of this compound allows for versatile chemical transformations such as oxidation, reduction, and substitution, which are important for further functionalization in organic synthesis.
- Comparative studies with structurally related diazaspiro compounds reveal that variations in spiro ring size and heteroatom placement influence reaction pathways and biological activity, underscoring the need for precise synthetic control.
- Industrial synthesis methods focus on short synthetic routes with easy operation, as seen in the malonate-based cyclization approach, which is advantageous for scale-up and commercial production.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Multi-step synthesis via nitrile intermediates and cyclization | Four-step process, controlled conditions, uses LDA and Raney nickel | High specificity, well-characterized intermediates | Multi-step complexity, longer overall time |
| Malonate derivative cyclization with ammonium acetate | Reflux in ethanol, simple reagents, scalable | Shorter route, operationally convenient | Moderate yield (~13%), requires careful purification |
| Protection/deprotection strategy with tert-butyl dicarbonate | Protects amine functionality during synthesis | Improves product stability and purity | Additional synthetic steps required |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the spirocyclic nitrogen atoms .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate is utilized as a building block for synthesizing novel pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
Chemical Biology
The compound serves as a model for studying interactions between small molecules and biological targets such as enzymes and receptors. Its unique spirocyclic structure may influence binding affinities and selectivity.
Material Science
In materials research, the incorporation of this compound into polymer matrices can enhance properties such as stability and hydrophobicity due to its fluorinated derivatives.
Case Study 1: Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A study demonstrated that derivatives with similar structural motifs showed significant activity against Gram-positive bacteria.
Case Study 2: Drug Development
In drug development processes, modifications of this compound have led to the creation of new candidates targeting specific diseases such as cancer and inflammation. The spirocyclic nature allows for diverse functionalization that can enhance efficacy.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds reveals unique aspects that may confer specific biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane | Oxa component included | Different reactivity profile |
| Tert-butyl 8-fluoro-2,6-diazaspiro[4.5]decane | Fluorine substitution at position 8 | Enhanced lipophilicity and metabolic stability |
Mechanism of Action
The mechanism of action of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s potency and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and applicative distinctions between tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate and its analogs:
Table 1: Comparative Analysis of Spirocyclic Diazaspiro Compounds
Key Observations:
Structural Variations: Diaza Position: The 2,6-diaza vs. Ester Groups: The tert-butyl ester in the target compound offers superior hydrolytic stability under basic conditions compared to benzyl or methyl esters, which are more labile . Functional Groups: The 7-oxo derivative introduces a ketone moiety, enabling participation in redox reactions or hydrogen bonding, which correlates with its noted bioactivity as an inhibitor .
Physicochemical Properties :
- Solubility : Benzyl derivatives (e.g., hydrochloride salt) exhibit improved aqueous solubility due to ionic character, whereas tert-butyl analogs are more lipophilic, favoring membrane permeability .
- Molecular Weight : The tert-butyl 2,6-diaza compound (~240 g/mol) falls within the ideal range for blood-brain barrier penetration, unlike bulkier benzyl derivatives (~288–310 g/mol) .
Applications :
- The tert-butyl 2,6-diaza derivative is primarily a synthetic intermediate, while the 7-oxo benzyl analog demonstrates direct pharmacological activity, highlighting the impact of functional groups on application .
Research Findings and Discrepancies
- Researchers should verify CAS assignments experimentally.
- Synthetic Utility: The tert-butyl 2,6-diaza compound’s stability under basic conditions makes it preferable for multi-step syntheses, whereas benzyl esters require selective deprotection methods (e.g., hydrogenolysis) .
Biological Activity
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (CAS No. 1086394-55-9) is an organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1086394-55-9 |
| Appearance | Colorless to pale yellow solid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows for binding to various enzymes and receptors, modulating their activity and leading to diverse biological effects such as:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling Pathways: By binding to receptors, it can influence signaling cascades that regulate cellular functions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound demonstrated inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.
Anticancer Properties
The compound has also been investigated for its potential anticancer activity. A notable study assessed its effects on hypopharyngeal tumor cells (FaDu model), where it showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The spirocyclic structure is believed to play a crucial role in enhancing binding affinity to cancer cell targets, thus promoting apoptosis and inhibiting tumor growth.
Case Study: FaDu Hypopharyngeal Tumor Cells
| Treatment | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Control | 100 | 0 |
| Bleomycin | 65 | 30 |
| Tert-butyl diazaspiro | 45 | 50 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the spirocyclic framework in enhancing biological activity. Variations in substituents on the diazaspiro core can significantly alter the compound's efficacy against different biological targets. For instance, modifications that increase lipophilicity have been shown to enhance cellular uptake and overall potency.
Q & A
Q. What are common synthetic routes for preparing tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate?
The compound is typically synthesized via spirocyclic ring formation using tert-butyl carbamate-protected intermediates. A representative method involves reacting tert-butyl 2-aminoethylcarbamate with a ketone or aldehyde under reductive amination conditions to form the spirocyclic core. For example, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (a structural analog) was synthesized by reacting tert-butyl carbamate-protected amines with dichloropyrimidine derivatives in the presence of Hunig’s base and dichloromethane . Purification often involves solvent removal under reduced pressure followed by chromatography.
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR can identify characteristic peaks for the spirocyclic nitrogen atoms and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies the molecular ion peak (e.g., [M+H] = 240.34 for CHNO) .
- InChI Key : Cross-referencing with databases using the InChI key (e.g., NFNCPNAVNRBDOU-UHFFFAOYSA-N for analogs) ensures structural accuracy .
Q. What are the recommended storage conditions for this compound?
Store in a dark, dry environment at room temperature, sealed under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Long-term stability requires protection from moisture and oxygen .
Advanced Research Questions
Q. How can reaction yields be optimized for spirocyclic intermediates in the synthesis of this compound?
Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., CHCl or CHCN) improve reaction homogeneity .
- Base Selection : Hunig’s base (DIPEA) is preferred over weaker bases to deprotonate intermediates and minimize side reactions .
- Temperature Control : Reactions performed at 0°C reduce undesired ring-opening or decomposition .
Q. What computational methods are suitable for studying the conformational flexibility of this spirocyclic compound?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model the spirocyclic ring's puckering and nitrogen lone-pair orientations. For example, studies on benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate used DFT to analyze hydrogen-bonding interactions critical for protein binding .
Q. How does the compound’s stability under acidic or basic conditions impact its use in medicinal chemistry?
The tert-butyl carbamate group is acid-labile, making the compound unsuitable for prolonged exposure to acidic environments. However, this property is advantageous in prodrug design, where cleavage in acidic cellular compartments releases active amines. Stability studies in buffers (pH 1–12) can quantify degradation rates .
Q. What strategies are effective in resolving low purity during scale-up synthesis?
- Chromatographic Purification : Reverse-phase HPLC or flash chromatography with gradients of ethyl acetate/hexane improves separation of spirocyclic byproducts .
- Crystallization : Tert-butyl derivatives often crystallize from ether/hexane mixtures, enhancing purity .
Application-Focused Questions
Q. How is this compound utilized in fragment-based drug discovery (FBDD)?
The spirocyclic core serves as a rigid scaffold for targeting protein-protein interactions (PPIs). For example, benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate derivatives act as inhibitors of kinase allosteric sites by mimicking α-helical motifs .
Q. What in vivo pharmacokinetic challenges are associated with spirocyclic amines like this compound?
High polarity from the spirocyclic nitrogen atoms may limit blood-brain barrier penetration. Structural modifications, such as introducing lipophilic substituents or prodrugs (e.g., esterification of carboxylates), can enhance bioavailability .
Q. How do structural analogs (e.g., 2,8-diaza vs. 2,6-diaza isomers) differ in biological activity?
The position of nitrogen atoms influences hydrogen-bonding patterns and ring strain. For instance, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate exhibits higher affinity for serotonin receptors compared to 2,6-diaza analogs due to altered nitrogen lone-pair orientations .
Data Contradictions and Troubleshooting
Q. How should researchers address discrepancies in reported melting points or spectral data?
Cross-validate data using multiple sources (e.g., CAS registry entries, peer-reviewed syntheses) and confirm purity via HPLC (>95%). For example, this compound’s purity is critical, as impurities from incomplete Boc deprotection can skew melting points .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
